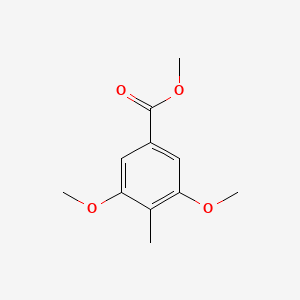

Methyl 3,5-dimethoxy-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 3,5-dimethoxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dimethoxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dimethoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(11(12)15-4)6-10(7)14-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYIAQXZHTVTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372695 | |

| Record name | methyl 3,5-dimethoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60441-79-4 | |

| Record name | methyl 3,5-dimethoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in organic synthesis. Its structural framework, featuring a densely functionalized benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from commercially available materials. It further details a rigorous, multi-technique approach for its structural characterization, ensuring an unambiguous confirmation of its identity and purity. The protocols and rationale described herein are designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated pathway to this important chemical entity.

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

Retrosynthetic Analysis & Strategy Rationale

The most direct and efficient synthetic route to Methyl 3,5-dimethoxy-4-methylbenzoate is the esterification of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. This precursor is readily available from chemical suppliers.

The chosen method is the Fischer-Speier esterification , a cornerstone of organic synthesis. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a robust and scalable process. The causality behind this choice rests on several factors:

-

High Efficiency: The reaction reliably proceeds to high conversion, particularly when the alcohol is used as the solvent, which drives the equilibrium toward the product side according to Le Chatelier's principle.

-

Cost-Effectiveness: The reagents—methanol and a strong acid catalyst like sulfuric acid (H₂SO₄)—are inexpensive and readily available.

-

Simple Workup: The purification process is straightforward, involving simple extraction and solvent evaporation, making it suitable for both small-scale and large-scale preparations.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

Caption: Synthetic workflow for Methyl 3,5-dimethoxy-4-methylbenzoate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in the subsequent section.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxy-4-methylbenzoic acid (10.0 g, 50.9 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with gentle stirring. The addition of acid is exothermic and should be performed with care.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should have a higher Rf value than the starting carboxylic acid.

-

Workup - Quenching & Neutralization: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is then added portion-wise until effervescence ceases. This step is critical for neutralizing the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers are combined. This step isolates the desired ester, which is more soluble in the organic solvent, from the aqueous phase containing salts and other water-soluble impurities.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a minimal amount of hot methanol or by column chromatography on silica gel if necessary, although the extraction procedure often yields a product of high purity. The final product should be a white to off-white solid.

Characterization of Synthesized Product

Comprehensive characterization is essential to confirm the structure and purity of the synthesized Methyl 3,5-dimethoxy-4-methylbenzoate. The following techniques provide complementary information for an unambiguous structural assignment.

Caption: Relationship between structure and characterization techniques.

Physical and Chemical Properties

The following table summarizes key identifiers and properties for the starting material and the expected properties of the final product.

| Property | 3,5-Dimethoxy-4-methylbenzoic acid (Starting Material) | Methyl 3,5-dimethoxy-4-methylbenzoate (Product) |

| Molecular Formula | C₁₀H₁₂O₄ | C₁₁H₁₄O₄ |

| Molecular Weight | 196.20 g/mol [1] | 210.22 g/mol |

| CAS Number | 61040-81-1[1] | Not assigned |

| Appearance | White solid | Expected: White solid |

| Melting Point | Not specified | Expected: Solid at room temperature |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of hydrogen atoms in the molecule. The predicted spectrum in CDCl₃ is highly symmetrical.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | Singlet (s) | 2H | Aromatic Protons (H-2, H-6) | The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak. |

| ~ 3.90 | Singlet (s) | 3H | Ester Methyl Protons (-COOCH₃) | The protons of the ester methyl group are deshielded by the adjacent carbonyl group. This is a characteristic shift for methyl esters.[2] |

| ~ 3.85 | Singlet (s) | 6H | Methoxy Protons (-OCH₃) | The two methoxy groups at positions 3 and 5 are equivalent, and their protons appear as a single sharp peak.[3] |

| ~ 2.20 | Singlet (s) | 3H | Aromatic Methyl Protons (Ar-CH₃) | The methyl group attached directly to the aromatic ring appears in the typical benzylic region. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167.0 | Ester Carbonyl (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[4] |

| ~ 158.0 | C-3, C-5 (Ar-OCH₃) | Aromatic carbons directly bonded to oxygen are significantly deshielded. |

| ~ 139.0 | C-4 (Ar-CH₃) | The carbon bearing the methyl group. |

| ~ 126.0 | C-1 (Ar-COOCH₃) | The ipso-carbon attached to the ester group. |

| ~ 106.0 | C-2, C-6 (Ar-H) | Aromatic carbons bonded to hydrogen appear in this region. |

| ~ 56.0 | Methoxy (-OCH₃) | The carbons of the two equivalent methoxy groups.[4] |

| ~ 52.0 | Ester Methyl (-COOCH₃) | The carbon of the ester methyl group. |

| ~ 16.0 | Aromatic Methyl (Ar-CH₃) | The carbon of the methyl group on the aromatic ring appears upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 2950-3000 | C-H Stretch (sp³) | -CH₃ | Corresponds to the stretching vibrations of the methyl groups. |

| ~ 3050-3100 | C-H Stretch (sp²) | Aromatic C-H | Corresponds to the stretching of C-H bonds on the aromatic ring. |

| ~ 1720 | C=O Stretch (Strong) | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak.[5] |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring | Vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~ 1250-1300 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | Asymmetric stretching of the aryl-alkyl ether linkage. |

| ~ 1100-1150 | C-O Stretch (Ester) | C-O | Stretching of the C-O single bond of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Ion | Rationale |

| 210 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the exact molecular weight of the compound (C₁₁H₁₄O₄). |

| 179 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters. |

| 151 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Applications and Future Outlook

Methyl 3,5-dimethoxy-4-methylbenzoate, as a functionalized aromatic compound, serves as a key intermediate in synthetic organic chemistry. Its utility is analogous to related compounds like Methyl 3,5-dimethoxybenzoate, which is a known starting reagent for synthesizing 5,7-dimethoxy-4-methylphthalide, a crucial intermediate for mycophenolic acid and its analogs. The specific substitution pattern of the title compound makes it an attractive candidate for developing novel derivatives in areas such as:

-

Pharmaceutical Synthesis: As a scaffold for building more complex, biologically active molecules.

-

Materials Science: For the synthesis of specialty polymers and liquid crystals.

-

Agrochemicals: As a precursor for novel herbicides and pesticides.

Further research could focus on exploring its reactivity, particularly electrophilic aromatic substitution reactions, and its potential as a precursor in total synthesis projects.

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate via Fischer esterification. The comprehensive characterization plan, employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for verifying the identity and purity of the synthesized product. The information presented herein is intended to empower researchers and scientists to confidently produce and validate this valuable chemical intermediate for their advanced research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

- Hoffmann-La Roche. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. U.S. Patent 4,908,470.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733956, Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

-

Kuete, V., et al. (2012). Spermicidal Constituents of Ethanolic Extract of Sacoglottis gabonensis Stem Bark. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

- Bayer AG. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. U.S. Patent 5,424,479.

-

Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3764486, 3,5-Dimethoxy-4-methylbenzoic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

-

University of Calgary. (n.d.). NMR spectrum of methyl benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3,4-dimethoxybenzoate Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

Brownson, D. A. C., et al. (2014). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70164, Methyl Syringate. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Methyl 3,5-dimethoxy-4-methylbenzoate

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, Methyl 3,5-dimethoxy-4-methylbenzoate. Designed for researchers and professionals in drug development, this document outlines a strategic, multi-tiered screening approach to elucidate the compound's potential therapeutic activities. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction and Rationale

Methyl 3,5-dimethoxy-4-methylbenzoate is a small organic molecule with a substitution pattern on the benzene ring that hints at potential biological activity. Its structural similarity to other known bioactive benzoic acid derivatives warrants a systematic investigation of its therapeutic potential. For instance, the related compound 3,5-Dimethoxy-4-methylbenzoic acid is a known intermediate in the synthesis of anti-inflammatory and analgesic agents[1]. Furthermore, other methoxy- and methyl-substituted benzoic acid derivatives have demonstrated antibacterial properties[2][3]. These structural precedents form the basis of our hypothesis that Methyl 3,5-dimethoxy-4-methylbenzoate may possess valuable pharmacological activities.

This guide details a logical and efficient screening cascade designed to broadly assess the compound's bioactivity profile, starting with fundamental cytotoxicity assessment, followed by primary screening for antimicrobial and antioxidant effects, and culminating in more specific secondary enzyme inhibition assays.

Compound Handling and Preparation

Prior to initiating any biological screening, it is imperative to ensure the purity and proper handling of Methyl 3,5-dimethoxy-4-methylbenzoate.

-

Purity Assessment : The compound's purity should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solubility Determination : The solubility of the compound in various solvents (e.g., DMSO, ethanol, water) must be determined to prepare appropriate stock solutions for the assays. DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds.

-

Stock Solution Preparation : A high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (typically DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to determine its effect on cell viability. This foundational data is crucial for interpreting the results of subsequent activity screens and for identifying a non-toxic concentration range for further testing. The MTT and XTT assays are widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability[4][5].

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can reduce yellow tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product[4]. The amount of formazan produced is directly proportional to the number of viable cells[4][6]. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar method, but it produces a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step[4].

Experimental Protocol: MTT Assay

-

Cell Seeding : Seed a human cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of Methyl 3,5-dimethoxy-4-methylbenzoate from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. Add the diluted compound to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

-

MTT Addition : After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Example Cytotoxicity Data

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | 98.5 ± 4.2 |

| 1 | 95.1 ± 3.8 |

| 10 | 88.7 ± 5.1 |

| 50 | 62.3 ± 6.5 |

| 100 | 45.8 ± 4.9 |

| 200 | 21.4 ± 3.3 |

This is example data and does not reflect actual experimental results.

Tier 2: Primary Biological Activity Screening

Based on the cytotoxicity profile, a range of non-toxic concentrations should be selected for primary screening assays.

Antimicrobial Activity Screening

Given that structurally related benzoic acid derivatives have shown antibacterial effects, it is logical to screen Methyl 3,5-dimethoxy-4-methylbenzoate for antimicrobial activity[3]. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[7][8].

Caption: General workflow for a lipoxygenase inhibition assay.

-

Assay Preparation : In a UV-transparent 96-well plate, add assay buffer, the lipoxygenase enzyme (e.g., soybean lipoxygenase), and various concentrations of Methyl 3,5-dimethoxy-4-methylbenzoate. Include a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

-

Kinetic Measurement : Immediately measure the change in absorbance at 234 nm over time. The formation of a conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

-

Data Analysis : Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Data Interpretation and Path Forward

The collective data from this tiered screening approach will provide a comprehensive initial biological profile of Methyl 3,5-dimethoxy-4-methylbenzoate.

-

Hit Identification : A "hit" compound is one that demonstrates significant and reproducible activity in a primary assay at non-toxic concentrations.

-

Lead Generation : Promising hits from primary screening that also show activity in a secondary, more specific assay (e.g., enzyme inhibition) can be considered "leads" for further optimization.

-

Structure-Activity Relationship (SAR) Studies : If Methyl 3,5-dimethoxy-4-methylbenzoate shows interesting activity, further studies involving the synthesis and screening of structural analogs can be initiated to understand the structure-activity relationship and to optimize potency and other pharmacological properties.

This systematic approach ensures that resources are focused on compounds with the highest potential, paving the way for more in-depth preclinical development.

References

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

-

Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

Frontiers. (2022, August 11). Phytochemical screening and antibacterial activity of Skimmia anquetilia N.P. Taylor and Airy Shaw: A first study from Kashmir Himalaya. Retrieved from [Link]

-

Innovotech. (n.d.). MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. Retrieved from [Link]

-

MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. ...). Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

-

National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

DergiPark. (n.d.). Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Biocompare. (n.d.). Lipoxygenase Assay Kits. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro Screening Systems. Retrieved from [Link]

-

ResearchGate. (2015, August 19). Microalgal fatty acid methyl ester a new source of bioactive compounds with antimicrobial activity. Retrieved from [Link]

-

YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl syringate, 884-35-5. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. srinichem.com [srinichem.com]

- 3. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 3,5-dimethoxy-4-methylbenzoate

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its development as a drug candidate or its use in other applications. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind experimental designs and provide detailed protocols to ensure the generation of robust and reliable data.

Physicochemical Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

Before embarking on extensive solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.

Molecular Structure:

Caption: Chemical structure of Methyl 3,5-dimethoxy-4-methylbenzoate.

Based on its structure, the presence of the ester functional group suggests potential susceptibility to hydrolysis, particularly under acidic or basic conditions.[1][2][3] The methoxy groups and the aromatic ring may also be susceptible to oxidative degradation. The overall molecule is relatively non-polar, suggesting that its aqueous solubility might be limited.[4]

Table 1: Physicochemical Properties of Methyl 3,5-dimethoxy-4-methylbenzoate and Related Compounds.

| Property | Value (Methyl 3,5-dimethoxy-4-methylbenzoate) | Value (Methyl 3,5-dimethoxybenzoate)[5] | Value (3,5-dimethoxy-4-methylbenzoic acid)[6] |

|---|---|---|---|

| Molecular Formula | C11H14O4 | C10H12O4 | C10H12O4 |

| Molecular Weight | 210.23 g/mol | 196.20 g/mol | 196.20 g/mol |

| XLogP3-AA (Predicted) | 2.1 | 1.8 | 1.8 |

| Hydrogen Bond Donor Count | 0 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |

| Rotatable Bond Count | 4 | 3 | 3 |

Note: Some properties are for the specified compound, while others are for structurally related molecules and are provided for comparative purposes. Predicted values should be confirmed experimentally.

Solubility Determination

A comprehensive understanding of a compound's solubility in various media is fundamental for its formulation and delivery.

Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[7]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of Methyl 3,5-dimethoxy-4-methylbenzoate to a series of vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, and purified water).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: At each time point, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

-

Equilibrium Confirmation: Equilibrium is confirmed when the concentration of the compound remains constant between two consecutive time points.

Causality Behind Experimental Choices:

-

Multiple pH values: To understand the influence of ionization on solubility. Although this molecule does not have strongly acidic or basic groups, pH can still affect the overall solution environment.

-

Multiple time points: To ensure that the system has reached true thermodynamic equilibrium.

-

Constant temperature: Solubility is temperature-dependent.

Kinetic Solubility

Kinetic solubility assessment is often employed in early-stage drug discovery for high-throughput screening. This method involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[7]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of Methyl 3,5-dimethoxy-4-methylbenzoate in DMSO.

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

-

Incubation and Analysis: After a short incubation period (e.g., 1-2 hours), measure the amount of compound that has precipitated, often by nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile

Table 2: Thermodynamic Solubility of Methyl 3,5-dimethoxy-4-methylbenzoate.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

|---|---|---|---|

| 0.1 N HCl | 1.2 | 25 | [Insert experimental data] |

| Acetate Buffer | 4.5 | 25 | [Insert experimental data] |

| Phosphate Buffer | 6.8 | 25 | [Insert experimental data] |

| Phosphate Buffer | 7.4 | 25 | [Insert experimental data] |

| Purified Water | ~7.0 | 25 | [Insert experimental data] |

| 0.1 N HCl | 1.2 | 37 | [Insert experimental data] |

| Acetate Buffer | 4.5 | 37 | [Insert experimental data] |

| Phosphate Buffer | 6.8 | 37 | [Insert experimental data] |

| Phosphate Buffer | 7.4 | 37 | [Insert experimental data] |

| Purified Water | ~7.0 | 37 | [Insert experimental data] |

Stability Studies

Stability studies are crucial for identifying potential degradation pathways, determining shelf-life, and developing stable formulations. A forced degradation (stress testing) study is a key component of this evaluation.[10][11][12][13]

Caption: Workflow for a forced degradation study.

Forced Degradation Studies

The goal of forced degradation is to generate degradation products to a level of 5-20%.[10]

Experimental Protocol: Forced Degradation

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Rationale: The ester linkage is susceptible to acid and base-catalyzed hydrolysis.[1][3]

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Monitor at various time points.

-

Rationale: To assess the susceptibility of the molecule to oxidation. The aromatic ring and methoxy groups can be sites of oxidation.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

-

Analyze samples at various time points.

-

Rationale: To evaluate the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[14][15][16][17][18] A dark control should be run in parallel.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.

-

Data Presentation: Forced Degradation Summary

Table 3: Summary of Forced Degradation Studies on Methyl 3,5-dimethoxy-4-methylbenzoate.

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 60°C | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| Base Hydrolysis | 0.1 N NaOH, RT | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| Oxidation | 3% H2O2, RT | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| Thermal | 80°C (Solid) | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

| Photolytic | ICH Q1B | [Insert data] | [Insert data] | [Insert data] | [Insert data] |

Analytical Method Validation

A crucial aspect of both solubility and stability studies is the use of a validated, stability-indicating analytical method, typically HPLC. The method must be able to separate the parent compound from its degradation products and from any excipients if in a formulation.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the solubility and stability of Methyl 3,5-dimethoxy-4-methylbenzoate. By following these protocols, researchers and drug development professionals can generate the high-quality data necessary to support formulation development, define appropriate storage conditions, and meet regulatory requirements. The insights gained from these studies are indispensable for advancing a compound through the development pipeline.

References

-

ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

-

FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Quora. (2017). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

Sources

- 1. ars.usda.gov [ars.usda.gov]

- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ibisscientific.com [ibisscientific.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethoxy-4-methylbenzoic acid | C10H12O4 | CID 3764486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ikev.org [ikev.org]

An In-Depth Technical Guide to Methyl 3,5-dimethoxy-4-methylbenzoate (CAS: 60441-79-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3,5-dimethoxy-4-methylbenzoate, a substituted aromatic ester of significant interest in synthetic organic chemistry. This document delves into its chemical and physical properties, outlines a robust synthesis protocol, and explores its potential applications as a versatile intermediate in the development of novel compounds. The information is structured to provide both foundational knowledge and actionable insights for professionals in research and development.

Core Compound Characteristics

Methyl 3,5-dimethoxy-4-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of two methoxy groups and a methyl group on the aromatic ring, in addition to the methyl ester functionality, makes it a valuable building block in the synthesis of more complex molecules. The electron-donating nature of the methoxy and methyl groups influences the reactivity of the aromatic ring, making it amenable to a variety of chemical transformations.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of Methyl 3,5-dimethoxy-4-methylbenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 60441-79-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | N/A |

| Physical Form | White to Yellow Solid | [1] |

| Purity | 95% | [1] |

Spectral Analysis

While specific spectral data for Methyl 3,5-dimethoxy-4-methylbenzoate is not widely published, representative spectra for the closely related compound, Methyl 3,5-dimethoxybenzoate, are available and can provide valuable comparative insights.[2] For unambiguous identification, it is crucial to acquire and interpret the spectral data for the specific compound of interest.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts and coupling patterns will be indicative of their respective electronic environments.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching of the ester and ether linkages, and C-H stretching and bending vibrations of the aromatic ring and the methyl groups.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure.

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The most direct and common method for the synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid, with methanol in the presence of an acid catalyst. This method is well-established, generally high-yielding, and utilizes readily available reagents.[4][5][6]

Synthetic Workflow

The logical flow of the synthesis is straightforward, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

Materials:

-

3,5-dimethoxy-4-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to a gentle reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel containing water and extract the product with a suitable organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 3,5-dimethoxy-4-methylbenzoate can be purified by recrystallization or column chromatography to yield a white to yellow solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point.

Applications in Research and Development

Substituted benzoates are a cornerstone of medicinal chemistry and materials science. While specific biological activities of Methyl 3,5-dimethoxy-4-methylbenzoate are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its true value lies in its potential as a versatile chemical intermediate.

Intermediate in Pharmaceutical Synthesis

The functional groups of Methyl 3,5-dimethoxy-4-methylbenzoate provide multiple avenues for further chemical modification, making it an attractive starting material for the synthesis of more complex pharmaceutical ingredients. For instance, related dimethoxy-methylbenzoate derivatives have been investigated for their potential biological activities.[7][8] The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides or other derivatives. The aromatic ring can undergo further substitutions, and the methyl group can potentially be functionalized.

A plausible synthetic utility is its use as a precursor for compounds with potential therapeutic applications, such as in the development of kinase inhibitors or other targeted therapies where a substituted aromatic scaffold is required.[9]

Role in Drug Discovery

The "me-too" and "me-better" approaches in drug discovery often involve the synthesis of analogs of existing drugs to improve their efficacy, selectivity, or pharmacokinetic properties. The introduction of methyl and methoxy groups can significantly impact a molecule's biological activity and metabolic stability.[10] Therefore, Methyl 3,5-dimethoxy-4-methylbenzoate can serve as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a prudent laboratory practice, Methyl 3,5-dimethoxy-4-methylbenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [N/A]

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical research and drug development. This guide has provided a comprehensive overview of its known properties, a detailed protocol for its synthesis, and an exploration of its potential applications. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. METHYL 3,5-DIMETHOXY-4-METHYLBENZOATE | 60441-79-4 [sigmaaldrich.com]

- 2. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3,5-dimethoxy-4-methylbenzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dimethoxy-4-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring with two methoxy groups, a methyl group, and a methyl ester functionality, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its synthesis from its carboxylic acid precursor, its physicochemical and spectroscopic properties, and a discussion of its potential utility in research and drug development.

Precursor: 3,5-Dimethoxy-4-methylbenzoic Acid

The direct precursor to methyl 3,5-dimethoxy-4-methylbenzoate is 3,5-dimethoxy-4-methylbenzoic acid. A thorough understanding of this starting material is crucial for the successful synthesis of the target ester.

Chemical Structure and Identifiers

Table 1: Chemical Identifiers for 3,5-Dimethoxy-4-methylbenzoic Acid

| Identifier | Value |

| CAS Number | 61040-81-1[1] |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol [1] |

| IUPAC Name | 3,5-dimethoxy-4-methylbenzoic acid[1] |

| InChI Key | QIBMVRYNEXOCCF-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=C(C=C1OC)C(=O)O)OC[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of 3,5-Dimethoxy-4-methylbenzoic Acid

| Property | Value | Source |

| Melting Point | 210-216 °C | [2] |

| Boiling Point (Predicted) | 347.7 ± 37.0 °C | |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.13 ± 0.10 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in liquid ammonia. | [2] |

Spectroscopic Data

Table 3: Spectroscopic Data for 3,5-Dimethoxy-4-methylbenzoic Acid

| Spectroscopy | Key Data |

| GC-MS | Major peaks (m/z): 196 (M+), 181, 153, 125, 97, 77, 65, 51. |

| Vapor Phase IR | Key absorptions can be inferred from the structure: C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (carboxylic acid) broad ~2500-3300 cm⁻¹, C-O stretches (ethers and acid) ~1050-1300 cm⁻¹, aromatic C=C stretches ~1450-1600 cm⁻¹. |

Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The most common and straightforward method for the synthesis of methyl 3,5-dimethoxy-4-methylbenzoate is the Fischer esterification of its carboxylic acid precursor, 3,5-dimethoxy-4-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Reaction Scheme

Causality Behind Experimental Choices

The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester product, an excess of one of the reactants, typically the less expensive one (in this case, methanol), is used. The acid catalyst, usually a strong mineral acid like sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is typically performed at reflux to increase the reaction rate. The removal of water as it is formed can also be employed to drive the equilibrium towards the product side.

Self-Validating Protocol: A Step-by-Step Methodology

This protocol is a self-validating system, where the successful synthesis of the product can be confirmed by monitoring the disappearance of the starting material and the appearance of the product using techniques like Thin Layer Chromatography (TLC). The final product's identity and purity are then validated through spectroscopic analysis.

Materials:

-

3,5-dimethoxy-4-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by TLC.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3,5-dimethoxy-4-methylbenzoate.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary to yield the pure ester.

Characterization of Methyl 3,5-dimethoxy-4-methylbenzoate

Chemical Structure and Identifiers

Table 4: Predicted Chemical Identifiers for Methyl 3,5-dimethoxy-4-methylbenzoate

| Identifier | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | methyl 3,5-dimethoxy-4-methylbenzoate |

| InChI Key | (Predicted) |

| SMILES | COC1=C(C(=O)OC)C=C(OC)C=C1C |

Physicochemical Properties

Table 5: Predicted Physicochemical Properties of Methyl 3,5-dimethoxy-4-methylbenzoate

| Property | Predicted Value |

| Melting Point (°C) | Not available |

| Boiling Point (°C) | Not available |

| Appearance | Likely a solid or oil at room temperature. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of Methyl 3,5-dimethoxy-4-methylbenzoate.

Table 6: Predicted Spectroscopic Data for Methyl 3,5-dimethoxy-4-methylbenzoate

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | * Aromatic protons: A singlet for the two equivalent aromatic protons. * Methoxy protons: A singlet for the six equivalent protons of the two methoxy groups. * Methyl ester protons: A singlet for the three protons of the methyl ester group. * Aromatic methyl protons: A singlet for the three protons of the methyl group on the ring. |

| ¹³C NMR | * Carbonyl carbon: A signal in the ester carbonyl region. * Aromatic carbons: Signals for the substituted and unsubstituted aromatic carbons. * Methoxy carbons: A signal for the carbons of the methoxy groups. * Methyl ester carbon: A signal for the carbon of the methyl ester group. * Aromatic methyl carbon: A signal for the carbon of the methyl group on the ring. |

| IR (cm⁻¹) | * C=O stretch (ester): ~1720 cm⁻¹ * C-O stretches (ester and ethers): ~1050-1300 cm⁻¹ * Aromatic C=C stretches: ~1450-1600 cm⁻¹ * C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹ |

| Mass Spec (m/z) | * Molecular ion peak (M+): at m/z = 210. * Common fragments: Loss of the methoxy group (-OCH₃), loss of the methyl ester group (-COOCH₃), and other fragments characteristic of substituted benzoates. |

Potential Applications in Drug Development and Research

Substituted benzoates and their derivatives are common scaffolds in medicinal chemistry. The presence of methoxy and methyl groups on the aromatic ring of Methyl 3,5-dimethoxy-4-methylbenzoate can influence its lipophilicity, electronic properties, and metabolic stability, making it a valuable starting point for the synthesis of novel bioactive compounds. Potential areas of investigation could include its use as a precursor for:

-

Enzyme inhibitors: The scaffold could be modified to target the active sites of various enzymes.

-

Receptor ligands: Further functionalization could lead to compounds with affinity for specific biological receptors.

-

Antimicrobial or anticancer agents: Aromatic compounds with multiple oxygen-containing substituents have shown promise in these therapeutic areas.

The specific substitution pattern of Methyl 3,5-dimethoxy-4-methylbenzoate provides a unique template for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Methyl 3,5-dimethoxy-4-methylbenzoate is a readily accessible compound through the Fischer esterification of its corresponding carboxylic acid. While experimental data for the final product is not widely available, its synthesis is based on a well-established and reliable chemical transformation. This technical guide provides a comprehensive framework for its preparation and a predicted profile of its key characteristics. As a versatile building block, Methyl 3,5-dimethoxy-4-methylbenzoate holds potential for the development of novel molecules in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound and explore its reactivity and biological activity is warranted.

References

-

PubChem. 3,5-Dimethoxy-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

Real Chemistry. Predicting the product of an esterification reaction. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 3,5-dimethoxy-4-methylbenzoate

Abstract

Methyl 3,5-dimethoxy-4-methylbenzoate is a benzoate ester with a substitution pattern that suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural similarity to compounds with known pharmacological effects provides a strong foundation for hypothesizing its mechanisms of action. This guide synthesizes information from related benzoate and methoxy-substituted phenolic compounds to propose and detail potential mechanisms of action for Methyl 3,5-dimethoxy-4-methylbenzoate. We will explore its potential as a topoisomerase I inhibitor, an antioxidant, and a modulator of key cellular signaling pathways such as the Akt/NF-κB cascade. For each proposed mechanism, a comprehensive experimental workflow is provided to enable researchers to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar small molecules.

Introduction and Molecular Profile

Methyl 3,5-dimethoxy-4-methylbenzoate is a small organic molecule characterized by a central benzene ring substituted with two methoxy groups, a methyl group, and a methyl ester. This arrangement of functional groups, particularly the methoxy substituents on the aromatic ring, is a common feature in many biologically active natural products and synthetic compounds. The electron-donating nature of the methoxy groups can influence the molecule's reactivity and its ability to interact with biological targets.

| Property | Value |

| IUPAC Name | methyl 3,5-dimethoxy-4-methylbenzoate |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| SMILES | COC1=CC(=CC(=C1OC)C)C(=O)OC |

Given the nascent stage of research into this specific compound, this guide will focus on building a logical, evidence-based framework for its investigation. We will draw parallels from structurally analogous compounds to propose three primary potential mechanisms of action.

Hypothesized Mechanism of Action 1: Topoisomerase I Inhibition

A key area of investigation for novel anticancer agents is the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. The stabilization of the Top1-DNA cleavage complex by small molecules leads to DNA damage and apoptosis in rapidly dividing cancer cells. A sesquiterpene-aryl ester derivative of Methyl 3,5-dimethoxy-4-methylbenzoate has been shown to possess cytotoxic activity, with topoisomerase I inhibition being a proposed mechanism of action. This suggests that the Methyl 3,5-dimethoxy-4-methylbenzoate moiety itself may contribute to this activity.

Rationale for Topoisomerase I Inhibition

The planar aromatic ring of Methyl 3,5-dimethoxy-4-methylbenzoate could potentially intercalate into the DNA base pairs at the site of Top1 activity. The methoxy and methyl substituents would then influence the binding affinity and stability of the ternary complex. Pharmacophore modeling of known topoisomerase I inhibitors often reveals the importance of aromatic rings and hydrogen bond acceptors, features present in our target molecule[1][2][3][4][5].

Experimental Workflow for Validating Topoisomerase I Inhibition

A multi-step approach is recommended to validate this potential mechanism, starting with a general assessment of cytotoxicity and progressing to specific enzymatic assays.

The initial step is to determine if Methyl 3,5-dimethoxy-4-methylbenzoate exhibits cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for this purpose, measuring cell viability through metabolic activity[6][7][8].

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of Methyl 3,5-dimethoxy-4-methylbenzoate (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

If the compound is found to be cytotoxic, a direct assessment of its effect on Top1 enzymatic activity is necessary. The Top1 relaxation assay measures the conversion of supercoiled plasmid DNA to its relaxed form[9][10][11][12][13].

Protocol: Topoisomerase I Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine 10x Top1 assay buffer, 200-500 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of Methyl 3,5-dimethoxy-4-methylbenzoate.

-

Enzyme Addition: Add 1-2 units of human Topoisomerase I to initiate the reaction. Include a no-enzyme control and a positive inhibitor control (e.g., Camptothecin).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Hypothesized Mechanism of Action 2: Antioxidant Activity

Many phenolic compounds, especially those with methoxy substituents, are known to possess antioxidant properties. A structurally related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, has demonstrated antioxidant capabilities[14]. The methoxy groups on Methyl 3,5-dimethoxy-4-methylbenzoate can donate electrons, enabling it to scavenge free radicals and reduce oxidative stress.

Rationale for Antioxidant Activity

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group or an electron from the aromatic ring to neutralize free radicals. While Methyl 3,5-dimethoxy-4-methylbenzoate lacks a free hydroxyl group, the electron-rich aromatic system due to the methoxy groups can still participate in radical scavenging.

Experimental Workflow for Assessing Antioxidant Potential

A combination of in vitro chemical assays is recommended to evaluate the antioxidant capacity of the compound.

Experimental Workflow for Investigating Akt/NF-κB Modulation

This involves cell-based assays to measure the phosphorylation status of key proteins and the nuclear translocation of NF-κB.

Western blotting is the gold standard for detecting changes in protein phosphorylation.[15][16][17][18][19]

Protocol: Western Blot for p-Akt

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, A549) and treat with Methyl 3,5-dimethoxy-4-methylbenzoate for various times and concentrations. Include a positive control for pathway activation (e.g., insulin or EGF stimulation).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the p-Akt signal.

This assay determines if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[20][21][22][23][24]

Protocol: NF-κB Nuclear Translocation Assay

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with an anti-p65 primary antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Visualize the cells using a fluorescence microscope. Inhibition is indicated by the retention of p65 in the cytoplasm in stimulated cells.

-

Quantitative Analysis (Alternative): Alternatively, perform subcellular fractionation to separate nuclear and cytoplasmic extracts and analyze p65 levels in each fraction by Western blot.

In Silico Assessment: Drug-Likeness and Structural Alerts

Prior to extensive in vitro testing, computational tools can provide valuable insights into the potential of Methyl 3,5-dimethoxy-4-methylbenzoate as a drug candidate.

Prediction of ADME and Drug-Likeness Properties

Web-based tools like SwissADME can predict physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion - ADME), and drug-likeness based on established rules such as Lipinski's Rule of Five.[25] This can help in early-stage assessment of the compound's potential for oral bioavailability.

Identification of Structural Alerts

It is also prudent to analyze the molecule for any structural alerts, which are chemical motifs that may be associated with toxicity through the formation of reactive metabolites.[26][27] While the core structure of Methyl 3,5-dimethoxy-4-methylbenzoate does not contain obvious, highly reactive groups, a thorough in silico evaluation is a crucial part of a modern drug discovery workflow.

Conclusion and Future Directions

Methyl 3,5-dimethoxy-4-methylbenzoate presents an intriguing scaffold for biological investigation. Based on the activities of structurally related compounds, we have proposed three plausible mechanisms of action: topoisomerase I inhibition, antioxidant activity, and modulation of the Akt/NF-κB signaling pathway. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically evaluate these hypotheses.

Future research should focus on a stepwise validation of these potential mechanisms. Positive results in the initial in vitro assays should be followed by more complex cell-based models and eventually, preclinical in vivo studies to ascertain the therapeutic potential and safety profile of Methyl 3,5-dimethoxy-4-methylbenzoate. The insights gained from such studies will be invaluable in determining its future as a lead compound in drug development.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. PMC - NIH. [Link]

-

In-silico identification of novel Topoisomerase-I inhibitors: Application of ligand based pharmacophore modeling. Der Pharma Chemica. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC - NIH. [Link]

-

Design and development of topoisomerase inhibitors using molecular modelling studies. PMC - NIH. [Link]

-

Topoisomerase Assays. PMC - NIH. [Link]

-

Topoisomerase Assays. PMC - NIH. [Link]

-

Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. PubMed. [Link]

-

Discovery of Camptothecin Based Topoisomerase I Inhibitors: Identification Using an Atom Based 3D-QSAR, Pharmacophore Modeling, Virtual Screening and Molecular Docking Approach. PubMed. [Link]

-

NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

-

In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

Figure 2: [Activation of NF-κB Signaling Pathway...]. Assay Guidance Manual - NCBI - NIH. [Link]

-

View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences. [Link]

-

NF-kappaB Signaling Pathway. RayBiotech. [Link]

-

Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]

-

Assay of topoisomerase I activity. Protocols.io. [Link]

-

Western Blot Analysis of AKT Phosphorylation. Bio-protocol. [Link]

-

In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

-

Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. ResearchGate. [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

-

Methyl 3,5-Dimethoxybenzoate. PubChem - NIH. [Link]

-

The use of structural alerts to avoid the toxicity of pharmaceuticals. ResearchGate. [Link]

-

Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. [Link]

-

Methyl benzoate. AERU - University of Hertfordshire. [Link]

-

Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia. [Link]

-

RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. ScienceDirect. [Link]

-

Bioactivation of Structural Alerts. Drug Hunter. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Camptothecin Based Topoisomerase I Inhibitors: Identification Using an Atom Based 3D-QSAR, Pharmacophore Modeling, Virtual Screening and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]